molecular formula C7H14ClNS B2373360 3-Thia-7-azabicyclo[3.3.1]nonane hydrochloride CAS No. 2137536-36-6

3-Thia-7-azabicyclo[3.3.1]nonane hydrochloride

Cat. No.: B2373360
CAS No.: 2137536-36-6
M. Wt: 179.71
InChI Key: OIIUOVYTTHUQMQ-UHFFFAOYSA-N
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Description

3-Thia-7-azabicyclo[331]nonane hydrochloride is a heterocyclic compound featuring a bicyclic structure with sulfur and nitrogen atoms

Mechanism of Action

Mode of Action

The mode of action of 3-Thia-7-azabicyclo[33It has been mentioned that derivatives of 3-thia-7-azabicyclo[331]nonanes have been used as antiarrhythmic agents . This suggests that these compounds may interact with ion channels or other targets involved in the regulation of heart rhythm. More detailed studies are required to elucidate the exact mode of action.

Biochemical Pathways

Given its potential antiarrhythmic activity , it might be involved in the modulation of cardiac electrical activity

Result of Action

The molecular and cellular effects of 3-Thia-7-azabicyclo[33As mentioned earlier, derivatives of this compound have been used as antiarrhythmic agents , suggesting that they may have effects on cardiac cells and potentially stabilize heart rhythm. More research is needed to fully understand the molecular and cellular effects of this compound’s action.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Thia-7-azabicyclo[3.3.1]nonane hydrochloride typically involves the double Mannich cyclization of tetrahydrothiopyran-4-one with suitable alkoxyalkylamines and paraformaldehyde in acetous methanol . This process results in the formation of 7-alkoxyalkyl-3-thia-7-azabicyclo[3.3.1]nonan-9-ones, which can be further processed through Wolff-Kishner decarbonylation to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and cost-efficiency.

Chemical Reactions Analysis

Types of Reactions

3-Thia-7-azabicyclo[3.3.1]nonane hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary but often involve specific solvents and temperatures to optimize the reaction rates and yields.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

3-Thia-7-azabicyclo[3.3.1]nonane hydrochloride has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Thia-7-azabicyclo[3.3.1]nonane hydrochloride is unique due to its specific bicyclic structure containing both sulfur and nitrogen atoms. This structure imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

3-thia-7-azabicyclo[3.3.1]nonane;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NS.ClH/c1-6-2-8-3-7(1)5-9-4-6;/h6-8H,1-5H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIIUOVYTTHUQMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CNCC1CSC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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